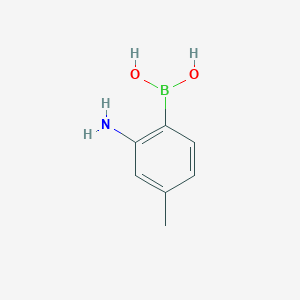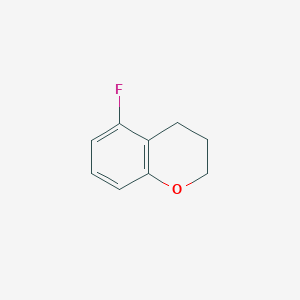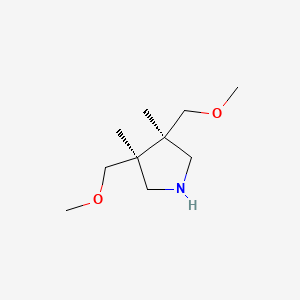
(2-Amino-4-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an amino group and a methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)boronic acid typically involves the reaction of 2-amino-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes to enhance efficiency and yield. The use of protective groups, such as pinacol esters, can also be employed to stabilize the boronic acid during synthesis and storage .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides in the presence of a palladium catalyst.
Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Amino-substituted derivatives.
Applications De Recherche Scientifique
(2-Amino-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Amino-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron atom to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the amino and methyl substituents, making it less versatile in certain reactions.
4-Methylphenylboronic Acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
2-Aminophenylboronic Acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness: (2-Amino-4-methylphenyl)boronic acid is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for selective transformations and the formation of complex molecules, making it a valuable compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C7H10BNO2 |
|---|---|
Poids moléculaire |
150.97 g/mol |
Nom IUPAC |
(2-amino-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3 |
Clé InChI |
OBKFYMDHRFVVQC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)


![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)

![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)

![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)

